1-(3,4-Dichlorophenyl)piperazine hydrochloride
Overview
Description
1-(3,4-Dichlorophenyl)piperazine hydrochloride is a synthetic compound with the chemical formula C₁₀H₁₃Cl₃N₂. It is an N-substituted piperazine derivative, characterized by a piperazine ring substituted with a 3,4-dichlorophenyl group.
Mechanism of Action
Target of Action
The primary targets of 1-(3,4-Dichlorophenyl)piperazine hydrochloride are the serotonin transporter and the β1-adrenergic receptor . These targets play crucial roles in neurotransmission, with the serotonin transporter involved in the reuptake of serotonin, and the β1-adrenergic receptor involved in the regulation of heart function .
Mode of Action
This compound acts as both a serotonin releaser via the serotonin transporter , and a β1-adrenergic receptor blocker . This dual action results in increased levels of serotonin in the synaptic cleft and decreased adrenergic activity, respectively .
Biochemical Pathways
The compound’s action on the serotonin transporter leads to an increase in serotonin levels in the synaptic cleft, affecting the serotonergic pathway . This can lead to downstream effects such as mood elevation and decreased appetite . Its action as a β1-adrenergic receptor blocker can affect the adrenergic pathway , potentially leading to a decrease in heart rate .
Result of Action
The increased serotonin levels resulting from the action of this compound can lead to antidepressant and anxiolytic effects . Its action as a β1-adrenergic receptor blocker can lead to a decrease in heart rate . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature . For example, extreme pH values could potentially affect the compound’s stability, while the presence of other substances could affect its absorption and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,4-Dichlorophenyl)piperazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-(3,4-dichlorophenyl)piperazine with hydrochloric acid. The reaction typically takes place under controlled conditions to ensure the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at temperatures ranging from 90°C to 220°C, followed by purification steps to obtain a product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be replaced by other substituents under specific conditions.
Acid-Base Reactions: The hydrochloride salt can participate in acid-base reactions, acting as an acid donor by releasing a proton (H⁺) from the HCl group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, various bases, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpiperazines.
Scientific Research Applications
1-(3,4-Dichlorophenyl)piperazine hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dichlorophenyl)piperazine hydrochloride: A positional isomer with similar chemical properties but different biological activities.
1-(3-Chlorophenyl)piperazine hydrochloride: Another related compound with distinct pharmacological effects.
1-Phenylpiperazine: A simpler piperazine derivative with different applications and properties.
Uniqueness
1-(3,4-Dichlorophenyl)piperazine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and potential biological activities. Its distinct structure makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)piperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2.ClH/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTMUMIEDXNQEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76835-17-1 | |
Record name | Piperazine, 1-(3,4-dichlorophenyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76835-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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